molecular formula HgO B085438 Mercuric oxide CAS No. 12653-71-3

Mercuric oxide

Cat. No.: B085438
CAS No.: 12653-71-3
M. Wt: 216.59 g/mol
InChI Key: UKWHYYKOEPRTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives in Chemical Discovery and Understanding

The history of mercuric oxide is intrinsically linked to the discovery of oxygen. In the 11th century, the Arab-Spanish alchemist Maslama al-Majriti first described an experiment for preparing this compound. wikipedia.org Historically, it was referred to as "red precipitate." wikipedia.org

A pivotal moment in chemical history occurred on August 1, 1774, when Joseph Priestley, an English chemist, heated red this compound. britannica.com By focusing sunlight onto the compound, he isolated a gas that he famously called "dephlogisticated air." britannica.comaps.orgacs.org Priestley observed that a candle burned more intensely in this gas. aps.orgacs.org Later, during a visit to Paris, Priestley shared his findings with Antoine Lavoisier. aps.orgazimpremjiuniversity.edu.in Lavoisier repeated the experiment and correctly identified the gas as a new element, which he named oxygen. britannica.comacs.orgiflscience.com This discovery was a cornerstone in the chemical revolution, leading to the rejection of the phlogiston theory and the establishment of modern chemistry. aps.orgiflscience.com

The synthesis of this compound can be achieved through different methods. The red form of HgO is produced by heating mercury in oxygen at approximately 350°C or through the pyrolysis of mercury(II) nitrate (B79036). wikidoc.orgwikipedia.org The yellow, more reactive form, is obtained by the precipitation of aqueous Hg2+ with an alkali. wikipedia.orgmelscience.com The color difference between the two forms is attributed to particle size. wikipedia.org

Contemporary Significance in Inorganic Materials Science

In contemporary inorganic materials science, this compound continues to be relevant in various applications due to its distinct properties.

Batteries: One of its primary uses has been as a cathode material in mercury batteries. wikipedia.orgwikipedia.org These batteries are known for their long shelf life and stable voltage output of 1.35 volts, making them suitable for applications in watches, hearing aids, and military devices. wikipedia.orgpandoraindia.comallen.in The electrochemical reaction involves this compound and zinc electrodes in an alkaline electrolyte. wikipedia.orgallen.in

Catalysis: this compound serves as a catalyst in the synthesis of certain organic compounds. pandoraindia.com

Pigments and Coatings: Historically, it was used as a pigment in marine and porcelain paints, as well as in ceramics and glass to impart red or orange colors. pandoraindia.comnih.gov

Chemical Intermediate: It is used as a chemical intermediate for the production of other mercury salts and organic mercury compounds. nih.govbritannica.com

Polymorphism and Structural Divergence in Metal Oxides

Polymorphism is the capacity of a solid material to exist in more than one crystal structure, a common phenomenon in metal oxides. researchgate.netwikipedia.org Different polymorphs of a substance exhibit distinct physical and chemical properties. researchgate.net

This compound exhibits polymorphism, existing in two crystalline forms at atmospheric pressure: wikipedia.org

Montroydite: This is the orthorhombic form of HgO. wikipedia.orgtaylorandfrancis.com It is characterized by planar zigzag chains of -Hg-O-Hg-O-. mcgill.caresearchgate.net

Cinnabar-like structure: This is the hexagonal form, analogous to the mineral cinnabar (mercury sulfide). wikipedia.orgtaylorandfrancis.com It features spiral-like chains. mcgill.ca

The structural divergence of this compound compared to its lighter group 12 congeners, zinc oxide (ZnO) and cadmium oxide (CdO), is significant. mcgill.caresearchgate.net While ZnO and CdO crystallize in the wurtzite or rock salt structures with tetrahedral or octahedral metal coordination, HgO adopts these unusual chain-like structures. mcgill.caresearchgate.netresearchgate.net This structural difference is attributed to relativistic effects. mcgill.caacs.org At pressures exceeding 10 GPa, both of this compound's atmospheric pressure structures transform into a tetragonal form. wikipedia.orgresearchgate.net

Data Tables

Table 1: Polymorphs of this compound

Polymorph NameCrystal SystemKey Structural Feature
MontroyditeOrthorhombicPlanar zigzag -Hg-O-Hg-O- chains wikipedia.orgmcgill.caresearchgate.net
Cinnabar-likeHexagonalSpiral-like -Hg-O-Hg-O- chains wikipedia.orgmcgill.ca

Table 2: Historical Timeline of this compound

YearEventSignificance
11th CenturyMaslama al-Majriti describes the preparation of this compound. wikipedia.orgFirst documented method for synthesizing the compound.
1774Joseph Priestley heats this compound to isolate "dephlogisticated air." britannica.comaps.orgacs.orgLed to the discovery of oxygen.
Post-1774Antoine Lavoisier identifies the gas as oxygen. britannica.comacs.orgiflscience.comRevolutionized chemistry and disproved the phlogiston theory.
1942Samuel Ruben develops a practical mercury cell. wikipedia.orgEnabled widespread use of mercury batteries in various applications.

Properties

IUPAC Name

oxomercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Hg.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWHYYKOEPRTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Hg]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HgO
Record name MERCURIC OXIDE, [SOLID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MERCURIC OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name mercury(II) oxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Mercury(II)_oxide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042125
Record name Mercuric oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mercuric oxide, [solid] appears as red or orange-red odorless, dense crystalline powder or scales, yellow when finely powdered. Used as a chemical intermediate for mercury salts, organic mercury compounds, and chlorine monoxide; antiseptic in pharmaceuticals; component of dry cell batteries; pigment and glass modifier; fungicide; preservative in cosmetics; analytical reagent; formerly used in antifouling paints. (EPA, 1998), Yellow, orange-yellow, or red crystals; Insoluble in water; [ICSC] Powder; [Sigma-Aldrich MSDS], YELLOW, ORANGE-YELLOW OR RED HEAVY CRYSTALLINE POWDER.
Record name MERCURIC OXIDE, [SOLID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mercuric oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2564
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name MERCURIC OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

0.0053 G/100 CC WATER @ 25 °C, 0.0395 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, ALKALI, AMMONIA, Red mercuric oxide: sol in dilute hydrochloric or nitric acid; sol in soln of alkali cyanides or iodides; slowly sol in soln of alkali bromides, For more Solubility (Complete) data for MERCURIC OXIDE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 20 °C: 50 (very poor)
Record name MERCURIC OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MERCURIC OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

11.1 at 39 °F (EPA, 1998) - Denser than water; will sink, 11.00-11.29 (Red); 11.03 @ 27.5 °C (Yellow), 11.1 g/cm³
Record name MERCURIC OXIDE, [SOLID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MERCURIC OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MERCURIC OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Yellow mercuric oxide: yellow or orange-yellow, heavy, powder, orthorhombic structure, Heavy, bright orange powder, Red mercuric oxide: bright red or orange-red, heavy, crystalline powder or scales; orthorhombic structure; yellow when finely powdered

CAS No.

21908-53-2
Record name MERCURIC OXIDE, [SOLID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mercuric oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21908-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercuric oxide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021908532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury oxide (HgO)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mercuric oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mercury monoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MERCURIC OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MERCURIC OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Decomposes at 932 °F (EPA, 1998), 500 °C (decomp)
Record name MERCURIC OXIDE, [SOLID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MERCURIC OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Advanced Synthesis Methodologies for Mercuric Oxide

Controlled Chemical Precipitation Routes

Controlled chemical precipitation is a widely employed method for synthesizing mercuric oxide, offering control over particle size and morphology.

Alkali-Induced Formation from Aqueous Precursors

The precipitation of this compound from an aqueous solution of a mercury(II) salt using an alkali is a common and effective synthesis method. wikidoc.orgnih.gov The reaction typically involves the addition of an alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to a solution containing Hg²⁺ ions, for instance, from dissolved mercury(II) chloride or mercury(II) nitrate (B79036). nih.govroyalsocietypublishing.org This process leads to the formation of a precipitate of this compound. The yellow form of HgO is typically obtained through this precipitation method. wikidoc.orgwikipedia.org

The fundamental reaction can be represented as: Hg²⁺(aq) + 2OH⁻(aq) → HgO(s) + H₂O(l)

Research has shown that the properties of the resulting this compound can be influenced by the reaction conditions. For instance, the choice of the mercury salt and the alkali, as well as the concentration of the reactants and the temperature, can affect the particle size and, consequently, the color of the final product. sciencemadness.org In some cases, the intermediate formation of mercury(I) oxide, an unstable brown-black solid, can occur if mercury(I) ions are present, which then decomposes to this compound and elemental mercury. sciencemadness.org

Thermal Decomposition Pathways for Precursor Compounds

Thermal decomposition, or pyrolysis, offers another significant route to produce this compound, often yielding the red, more crystalline form of the compound.

Pyrolysis of Mercury(II) Nitrate

The thermal decomposition of mercury(II) nitrate (Hg(NO₃)₂) is a well-established method for synthesizing the red form of this compound. wikidoc.orgwikipedia.org When heated, mercury(II) nitrate decomposes to form this compound, nitrogen dioxide, and oxygen gas. sciencemadness.orgyoutube.com The general reaction is as follows:

2Hg(NO₃)₂(s) → 2HgO(s) + 4NO₂(g) + O₂(g) stackexchange.com

This process is typically carried out by heating solid mercury(II) nitrate at temperatures around 350°C. wikidoc.org The resulting product is the red, crystalline form of this compound. It is important to control the heating process, as excessive temperatures can lead to the further decomposition of this compound into elemental mercury and oxygen. wikipedia.org The thermal decomposition of mercury(II) nitrate is an effective way to produce high-purity red this compound. nih.gov

Precursor CompoundDecomposition TemperatureProduct FormKey Characteristics
Mercury(II) Nitrate~350°C wikidoc.orgRed HgO wikidoc.orgCrystalline, less reactive form

Electrochemical Deposition Techniques

Electrochemical methods provide a clean and controllable route for the synthesis of this compound, avoiding the need for high temperatures or harsh chemical reagents.

Anodic Oxidation Mechanisms in Alkaline Electrolytes

This compound can be synthesized through the anodic oxidation of elemental mercury in an alkaline electrolyte. google.comuq.edu.au This process involves using a mercury anode in an electrolytic cell containing an alkaline solution, such as potassium hydroxide or sodium hydroxide. google.com During electrolysis, the mercury at the anode is oxidized to form this compound.

The electrochemical reactions involved can be summarized as follows: At the anode: Hg(l) + 2OH⁻(aq) → HgO(s) + H₂O(l) + 2e⁻ At the cathode: 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

Cyclic voltammetry studies have revealed a complex anodic reaction that begins with the dissolution of elemental mercury, followed by the electrocrystallization of this compound. researchgate.netscholaris.ca The properties of the resulting this compound, such as its color, can be influenced by the composition and concentration of the electrolyte, the current density, and the temperature. google.com For example, using a 4 mol/L potassium hydroxide solution at 50°C can produce an orange-colored this compound. google.com

ElectrolyteCurrent Density (A/dm²)Temperature (°C)Product Color
4 mol/L KOH2.550Orange google.com
4 mol/L NaOH--Red-orange google.com
1.0 mol/L K₂CO₃ + 0.5 mol/L KCl550-

Nanomaterial Synthesis Approaches

The synthesis of this compound nanoparticles has garnered significant interest due to their unique properties and potential applications. Various methods have been developed to produce HgO at the nanoscale.

Several techniques are employed for the synthesis of this compound nanoparticles, including:

Thermal Decomposition: Nanoparticles of HgO can be produced by the solid-state thermal decomposition of mercury(II) acetate (B1210297) nanostructures. researchgate.netcapes.gov.br

Co-precipitation: This method involves the precipitation of HgO nanoparticles from a solution, often with the use of capping agents to control particle size and prevent agglomeration. researchgate.net

Ultrasonic Methods: Sonochemical synthesis utilizes ultrasonic waves to create the chemical reactions necessary for the formation of HgO nanostructures. researchgate.net

Green Synthesis: This environmentally friendly approach uses biological entities, such as plant extracts, to mediate the synthesis of nanoparticles. For instance, flower extracts from Callistemon viminalis have been used to produce HgO nanoparticles from mercuric acetate. rroij.com

Solubility Difference Method: This novel approach is based on the interconversion of sparingly soluble magnesium hydroxide to the less soluble mercury(II) hydroxide in the presence of a capping agent like oleic acid. The unstable mercury(II) hydroxide then decomposes to form HgO nanoparticles. tandfonline.com

Chelate Thermolysis: In this method, a mercury-containing chelate, such as Hg(DDTT)₂, is decomposed by heat to yield this compound nanoparticles. tandfonline.com

Microwave-Induced Solution Combustion: This technique offers a rapid and energy-efficient route for synthesizing metal oxide nanomaterials, including those with potential for ion-doping. rsc.orgrsc.org

The characteristics of the synthesized nanoparticles, such as their size and morphology, are influenced by the specific synthesis method and parameters used. clemson.edu For example, the solubility difference method can produce nanoparticles with a mean particle size of 5.2 nm, while chelate thermolysis can yield particles with a mean size of 4.1 nm. tandfonline.com

Synthesis MethodPrecursor(s)Key FeaturesAverage Particle Size
Thermal DecompositionMercury(II) acetate nanostructures researchgate.netcapes.gov.brSolvent-free method capes.gov.br~100 nm researchgate.net
Green SynthesisMercuric acetate, Callistemon viminalis flower extract rroij.comEnvironmentally friendly2-4 nm researchgate.net
Solubility DifferenceMagnesium hydroxide, Mercury(II) chloride, Oleic acid tandfonline.comBased on solubility differences5.2 nm tandfonline.com
Chelate ThermolysisHg(DDTT)₂ chelate tandfonline.comInvolves decomposition of a chelate4.1 nm tandfonline.com

Green Synthesis with Biomolecular Mediation

Green synthesis has emerged as a sustainable and eco-friendly approach for producing metal oxide nanoparticles, including this compound. ijmrset.commdpi.com This methodology utilizes biological materials such as plant extracts, which contain biomolecules like proteins, flavonoids, and phenolic compounds that act as both reducing and stabilizing agents. researchgate.netrdd.edu.iq This approach avoids the use of hazardous chemicals and complex equipment often associated with traditional synthesis methods. nih.gov

Several studies have demonstrated the successful green synthesis of HgO nanoparticles. For instance, the flower extract of Callistemon viminalis has been used to mediate the synthesis of HgO nanoparticles from a mercuric acetate precursor. researchgate.netrroij.com In this process, the phytochemicals present in the extract facilitate the reduction of mercury ions and cap the resulting nanoparticles to prevent agglomeration. researchgate.netresearchgate.net Similarly, an extract from the Enicostemma littorale plant has been employed to synthesize HgO nanoparticles from mercuric chloride. ijmrset.com The resulting nanoparticles exhibited a spherical shape with an average size ranging from 26 to 32 nm. ijmrset.com

The key parameters influencing the green synthesis process include temperature, pH, and the concentration of the plant extract. mdpi.com By adjusting these parameters, it is possible to control the size and morphology of the synthesized HgO nanoparticles. rroij.com For example, using different amounts of Callistemon viminalis flower extract can adjust the size of the resulting nanoparticles. rroij.com

Table 1: Examples of Green Synthesis of this compound Nanoparticles

Plant Extract Precursor Average Nanoparticle Size
Callistemon viminalis Mercuric acetate 2-4 nm researchgate.net

Ultrasonic Methods for Nanostructure Generation

Sonochemical synthesis, which utilizes high-intensity ultrasound, has proven to be a versatile and efficient method for generating this compound nanostructures. researchgate.netscispace.com The process relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which creates localized hot spots with extremely high temperatures and pressures. mdpi.com These conditions drive chemical reactions and facilitate the formation of nanomaterials.

Ultrasonic methods have been successfully employed to synthesize HgS and PbS nanoparticles, demonstrating the technique's applicability to metal chalcogenides. nju.edu.cn For HgO, sonication can be applied directly to a precursor solution to induce the formation of nanoparticles. researchgate.netclemson.edu For instance, a facile sonochemical route has been reported for producing solid mercury nanoparticles stabilized by reduced graphene oxide under ambient conditions, starting from liquid mercury. rsc.org The application of ultrasound can lead to the formation of uniform and smaller particles. clemson.edu

The parameters of the sonochemical process, such as sonication time, power, and the concentration of reactants, significantly influence the morphology of the resulting nanostructures. researchgate.netmdpi.com By carefully controlling these parameters, it is possible to produce HgO with various shapes, including nanorods and nanoflowers. researchgate.net For example, an increase in ultrasound intensity can accelerate the growth and crystallization of nanoparticles. mdpi.com

Control over Nanoparticle Size and Morphology

The ability to control the size and morphology of this compound nanoparticles is crucial as these properties strongly dictate their physical and chemical behavior. researchgate.net Several factors during the synthesis process can be manipulated to achieve this control.

In green synthesis, the concentration of the biomolecular mediating agent, such as a plant extract, plays a significant role in determining nanoparticle size. rroij.com The reaction temperature and pH are also critical parameters that can be adjusted. mdpi.comclemson.edu

In sonochemical synthesis, the ultrasonic power and irradiation time are key variables. researchgate.net Higher power levels generally lead to a decrease in nanoparticle size due to increased nucleation rates. mdpi.com The choice of solvent and the presence of capping agents or surfactants can also effectively control particle size and prevent aggregation. nju.edu.cn For instance, the thermolysis of a mercury(II) coordination polymer in the presence of oleic acid as a surfactant yielded HgO nanoparticles with diameters in the range of 20-100 nm. scispace.com

Other synthesis methods also offer control over nanoparticle characteristics. For example, in a modified sol-gel method, factors like temperature, sonication, calcination, precursor concentration, and pH all influence the final size and morphology of the metal oxide nanoparticles. clemson.edu A thermal decomposition method using mercury(II) acetate nanostructures as a precursor has been shown to produce pure orthorhombic HgO nanoparticles. capes.gov.br

Table 2: Factors Influencing HgO Nanoparticle Size and Morphology

Synthesis Method Influencing Factors
Green Synthesis Plant extract concentration, Temperature, pH mdpi.comrroij.comclemson.edu
Ultrasonic Methods Sonication power and time, Solvent, Capping agents researchgate.netmdpi.comnju.edu.cn
Modified Sol-Gel Temperature, Sonication, Calcination, Precursor concentration, pH clemson.edu

Thin Film Deposition Technologies

The fabrication of this compound thin films is essential for their application in various electronic and optical devices. A range of deposition techniques, each with its own advantages, can be employed to create high-quality HgO films.

Chemical Solution Deposition (CSD) Variants

Chemical Solution Deposition (CSD) is a versatile set of wet-chemical techniques used to produce oxide thin films from a precursor solution. windows.netacademie-sciences.fr The process generally involves depositing a liquid precursor solution onto a substrate, followed by thermal treatment to remove organic components and crystallize the film. windows.net

One common CSD variant is the sol-gel process . frontiersin.orgmdpi.com This method involves the transition of a solution (sol) into a gel-like solid phase. For metal oxides, this typically starts with metal alkoxide or salt precursors that undergo hydrolysis and condensation reactions to form a network. frontiersin.org The sol can be deposited on a substrate by spin-coating or dip-coating, followed by annealing to form the final oxide film. mdpi.com The properties of the resulting film, such as its microstructure, are influenced by kinetic factors that can be manipulated by changing the process conditions. utwente.nl

Another CSD approach is chemical bath deposition (CBD) , which relies on a controlled chemical reaction in an aqueous solution to deposit a thin film onto a substrate immersed in the bath. nih.gov The deposition is governed by parameters such as temperature, pH, and reagent concentrations. nih.gov This method is advantageous for its simplicity and ability to coat large and irregularly shaped substrates. nih.gov

Metallo-Organic Decomposition (MOD) Processes

Metallo-Organic Decomposition (MOD) is a non-hydrolytic CSD technique that uses metallo-organic compounds, often metal carboxylates, dissolved in an organic solvent. windows.netscispace.com The precursor solution is applied to a substrate, and a subsequent heat treatment decomposes the organic ligands, leaving behind a metal or metal oxide film. windows.netresearchgate.net

The MOD process is particularly useful for creating multicomponent oxide films with precise stoichiometric control. researchgate.net For instance, to create a mixed-metal oxide, the respective metal precursors are simply dissolved in the desired ratio in a common solvent. core.ac.uk The decomposition of the organic matrix typically occurs at relatively low temperatures, often below 300°C. optica.org This technique has been used to deposit a wide range of materials, including conductors, dielectrics, and ferroelectrics. researchgate.net

Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) Techniques

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is vaporized from a source and then condensed onto a substrate to form a thin film. mdpi.com PVD techniques, such as sputtering and evaporation, offer precise control over film thickness, composition, and morphology. mdpi.comecu.edu.au In the evaporation method, the source material is heated in a vacuum until it vaporizes and deposits on the substrate. royalsocietypublishing.org PVD is widely used for creating high-quality metal oxide thin films for applications like pH sensors. mdpi.com

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired thin film. wikipedia.orgresearchgate.net Unlike PVD, CVD involves a chemical reaction on the substrate surface. mdpi.com This technique is capable of producing highly conformal films with uniform thickness and low porosity. mdpi.com CVD is extensively used in the semiconductor industry for depositing a variety of materials, including oxides. wikipedia.orgresearchgate.net A variation, photochemical vapor deposition, uses light to initiate the chemical reactions, allowing for lower deposition temperatures. researchgate.net

Table 3: Comparison of Thin Film Deposition Techniques for Oxides

Technique Precursor State Deposition Environment Key Advantages
CSD (Sol-Gel) Liquid (sol) Ambient/Low Temperature Simple, good for complex shapes frontiersin.orgnih.gov
MOD Liquid (organic solution) Ambient + Thermal Treatment Excellent stoichiometric control researchgate.netcore.ac.uk
PVD Solid/Liquid (target/source) Vacuum Precise control over film properties mdpi.comecu.edu.au

| CVD | Gas/Vapor | Vacuum/Low Pressure | High conformality, uniform thickness mdpi.comwikipedia.org |

Crystallographic and Electronic Structure Elucidation

Solid-State Polymorphism and Phase Transitions

Under atmospheric pressure, mercuric oxide exists in two primary crystalline forms. wikipedia.org The first is the orthorhombic phase, known as montroydite, which possesses the space group Pnma. ed.ac.ukwikipedia.org This structure is characterized by planar O-Hg-O zigzag chains running parallel to the a-axis. ed.ac.uk The second common polymorph is analogous to the mineral cinnabar (the most common form of mercury(II) sulfide (B99878), HgS) and has a hexagonal crystal system (space group P3₂21). wikipedia.orgwikipedia.org This form consists of spiral-like Hg-O chains. ed.ac.uk The difference in color between the red and yellow forms of HgO is attributed to particle size, as both share the same fundamental structure of nearly linear O-Hg-O units linked in zigzag chains. wikipedia.org

The existence of these unusual chain-like structures, in contrast to the simpler structures of ZnO and CdO, is a direct consequence of relativistic effects. ed.ac.ukresearchgate.net Theoretical calculations have shown that without considering relativity, both the montroydite and cinnabar phases of HgO would be kinetically unstable and would instead adopt the simpler rock salt structure. ed.ac.ukmcgill.ca

Crystallographic Data for this compound Polymorphs
PolymorphCrystal SystemSpace GroupExperimental Lattice Parameters (Å)
Montroydite (orthorhombic)OrthorhombicPnmaa = 6.612, b = 5.520, c = 3.521 ed.ac.uk
Cinnabar type (hexagonal)HexagonalP3₂21a = 3.577, c = 8.681 ed.ac.uk

Upon the application of high pressure, this compound undergoes a series of phase transitions to more compact structures. At approximately 10-14 GPa, both the montroydite and cinnabar forms transform into a tetragonal phase with the space group I4/mmm. researchgate.netwikipedia.orgresearchgate.net This tetragonal phase is considered a distortion of the rock salt structure. researchgate.netmcgill.ca Experimental data at 19.3 GPa show lattice parameters for this phase to be a = 3.370 Å and c = 4.651 Å. researchgate.net

Further increases in pressure lead to another structural change. Above approximately 31.5 GPa, HgO transitions to the cubic rock salt (NaCl-type) structure. researchgate.netresearchgate.net These high-pressure phases are not quenchable, meaning they revert to the lower-pressure forms when the pressure is released. researchgate.net Theoretical calculations predict the transition to the tetragonal phase at around 25 GPa and the subsequent transition to the rock salt structure at approximately 28 GPa. mcgill.ca

High-Pressure Phases of this compound
Pressure RangeCrystal PhaseSpace GroupNotes
~13.5 ± 1.5 GPaTetragonal (HgO-II)I4/mmmTransition from orthorhombic (montroydite) phase. researchgate.net
> 31.5 GPaRock Salt (HgO-III)Fm-3m (implied by NaCl structure)Transition from the tetragonal phase. researchgate.netresearchgate.net

Relativistic Effects in Electronic and Crystal Structures

Relativistic effects, which become significant for heavy elements like mercury, play a crucial role in determining the fundamental properties of this compound. These effects arise from the high velocity of core electrons, leading to a contraction of s and p orbitals and an expansion of d and f orbitals.

The unusual crystal structures of montroydite and cinnabar are stabilized by relativistic effects. ed.ac.ukmcgill.ca Density functional theory (DFT) calculations reveal that relativity is responsible for the existence of these low-pressure polymorphs. researchgate.netmcgill.ca If relativistic effects are ignored in calculations, the rock salt structure becomes the most stable low-pressure phase. ed.ac.uk

Relativistic effects, including spin-orbit coupling, have a major impact on the electronic structure of this compound. mcgill.camassey.ac.nz Calculations show large changes in the band structure and density of states (DOS) when relativistic effects are included. ed.ac.ukresearchgate.netacs.org These changes are so significant that they are believed to be the reason for the characteristic yellow to red color of HgO. ed.ac.ukresearchgate.net

Initially, some calculations suggested that the inclusion of spin-orbit coupling could lead to metallic behavior. acs.org However, corrected variational spin-orbit calculations show that the band gap is maintained but slightly decreased to 1.17 eV, preserving its semiconducting nature. acs.org The neglect of relativity in calculations for mercury chalcogenides can even incorrectly predict semiconducting properties for materials that are experimentally known to be semimetals. massey.ac.nzmassey.ac.nz

Advanced Diffraction Studies for Structural Determination

The elucidation of the complex crystal structures of this compound and its high-pressure polymorphs relies heavily on advanced diffraction techniques. Angle-dispersive X-ray diffraction (ADXRD) using synchrotron radiation has been instrumental in studying the phase transitions of HgO up to high pressures, allowing for the identification of the tetragonal and rock salt phases and the determination of their equations of state. researchgate.netresearchgate.net

For materials like HgO that can be difficult to synthesize as large single crystals, structure determination from powder diffraction data is a critical tool. acs.org Techniques such as the Rietveld refinement method are used to refine crystal structures from powder diffraction patterns. acs.org Furthermore, neutron diffraction provides a complementary method to X-ray diffraction, as neutrons are scattered by atomic nuclei, which can be particularly useful for accurately locating lighter atoms like oxygen in the presence of a heavy scatterer like mercury. wordpress.com The combination of these advanced diffraction methods provides the detailed structural information necessary to understand the unique properties of this compound. acs.orgwordpress.com

X-ray Diffraction (XRD) for Lattice Parameter and Phase Identification

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of materials and determining their lattice parameters. mdpi.com For this compound, XRD studies have identified two primary crystalline forms at atmospheric pressure: a red hexagonal form and an orange-yellow orthorhombic form known as montroydite. wikipedia.orgtaylorandfrancis.com Although they have different colors, both forms have been shown to possess the same fundamental structure. wikipedia.org The color difference is attributed to particle size. wikipedia.org

The orthorhombic phase of HgO, montroydite, crystallizes in the Pnma space group. materialsproject.orgmcgill.ca Experimental lattice parameters for this phase have been reported as a = 6.612 Å, b = 5.520 Å, and c = 3.521 Å. mcgill.ca Theoretical calculations using density functional theory have yielded comparable lattice constants of a = 6.747 Å, b = 5.779 Å, and c = 3.697 Å. mcgill.ca The second common phase of HgO is hexagonal, analogous to the mineral cinnabar, and belongs to the P3221 space group. wikipedia.org

Under high pressure, this compound undergoes phase transitions. Above 10 GPa, both the orthorhombic and hexagonal forms convert to a tetragonal structure. wikipedia.orgtaylorandfrancis.com Further investigation into the high-pressure behavior of the orthorhombic montroydite phase (HgO-I) confirmed a transition to a tetragonal phase (HgO-II, space group I4/mmm) at approximately 13.5 ± 1.5 GPa. researchgate.netresearchgate.net Above ~31.5 GPa, it transforms into a cubic phase with a rock salt (NaCl) structure (HgO-III). researchgate.net

Table 1: Crystallographic Data for this compound (HgO) Phases

Phase Crystal System Space Group Lattice Parameters (Å)
Montroydite (HgO-I) Orthorhombic Pnma a = 6.612, b = 5.520, c = 3.521 mcgill.ca
Cinnabar-like Hexagonal P3221 a = 3.577, c = 8.681 mcgill.ca
High-Pressure Phase (HgO-II) Tetragonal I4/mmm N/A researchgate.netresearchgate.net
High-Pressure Phase (HgO-III) Cubic (Rock Salt) Fm-3m N/A researchgate.net

Neutron Diffraction for Atomic Positioning

While XRD is effective for determining lattice parameters, its ability to precisely locate light atoms like oxygen in the presence of heavy atoms like mercury is limited. iucr.orghewat.net This is because X-ray scattering is proportional to the atomic number. hewat.net Neutron diffraction overcomes this limitation as neutron scattering is a nuclear property, and the scattering power of oxygen is significant compared to that of mercury. iucr.orghewat.net

Early structural studies combined both X-ray and neutron diffraction to determine the atomic arrangement in orthorhombic HgO. iucr.org Neutron diffraction data was essential for accurately determining the positions of the oxygen atoms within the unit cell. iucr.orghewat.net This combined approach provided a more complete and precise picture of the crystal structure than either technique could alone. iucr.org The use of neutron diffraction is crucial for accurately defining the coordination environments and bonding distances within the this compound structure. hewat.netspectroscopyonline.com

Table 2: Fractional Atomic Coordinates for Orthorhombic HgO (Montroydite)

Atom Wyckoff Position x y z
Hg 4c 0.746156 0.75 0.61502
O 4c 0.082459 0.75 0.863146

Source: Materials Project materialsproject.org

Crystallographic Refinement and Analysis of Coordination Environments

Crystallographic refinement using data from both X-ray and neutron diffraction allows for a detailed analysis of the coordination environments in this compound. Both the orthorhombic and hexagonal polymorphs are characterized by near-linear O-Hg-O units that form zigzag chains. wikipedia.orgresearchgate.net

In the orthorhombic Pnma structure (montroydite), these zigzag chains are planar. mcgill.caresearchgate.net The mercury atom is primarily bonded to two oxygen atoms, with Hg-O bond distances around 2.05 Å. materialsproject.org However, the coordination environment of the mercury(II) ion is more complex. It is described as being bonded to six equivalent oxygen atoms in a mixture of distorted corner and edge-sharing HgO₆ octahedra. materialsproject.org This results in a spread of Hg-O bond distances ranging from 2.05 to 2.94 Å. materialsproject.org The O-Hg-O angle within the chains is nearly linear, while the Hg-O-Hg angle is approximately 108°–109.8°. wikipedia.orgiucr.org

In the hexagonal phase, the -Hg-O-Hg-O- chains form a spiral or helical architecture. mcgill.caresearchgate.net The flexible coordination geometry of the mercury(II) ion, which can range from tetrahedral to octahedral, is a key factor in the formation of these different structural architectures. mdpi.com The unusual chain-like structures of this compound's low-pressure modifications are distinct from the simpler wurtzite or rock salt structures found in its lighter group 12 counterparts, zinc oxide (ZnO) and cadmium oxide (CdO). mcgill.caacs.org This structural difference has been attributed to relativistic effects. mcgill.caacs.org

Spectroscopic Characterization in Research

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is pivotal for examining the bonding within mercuric oxide.

Fourier Transform Infrared (FTIR) Spectroscopy of Hg-O Modes and Surface Capping

FTIR spectroscopy is a powerful tool for identifying the vibrational modes of the mercury-oxygen (Hg-O) bond. In its pure form, this compound exhibits characteristic absorption peaks corresponding to these bonds. Studies have identified the asymmetric stretching mode of Hg-O at approximately 600 cm⁻¹ and the symmetric stretching mode between 470 cm⁻¹ and 484 cm⁻¹. researchgate.net For HgO nanoparticles, these Hg-O vibrational modes have been observed at 650 cm⁻¹ and 471 cm⁻¹. researchgate.net Another study on N-HgO nanocrystals reported Hg-O vibration modes at 475.47 cm⁻¹ and 588.31 cm⁻¹. researchgate.net The incorporation of other elements or molecules can cause shifts in these peaks. For instance, the presence of a carbonate group can shift the asymmetric and symmetric bands to 618 cm⁻¹ and 476 cm⁻¹, respectively. researchgate.net In synthetic mercury jarosite, characteristic vibration modes of the Hg-O bond have been identified at 618 cm⁻¹, 490 cm⁻¹, and 465 cm⁻¹. mdpi.com

The surface of this compound nanoparticles can be "capped" with various organic molecules to enhance stability and functionality. FTIR is essential for confirming the presence and interaction of these capping agents. mdpi.com For example, in the green synthesis of HgO nanoparticles using plant extracts, FTIR analysis helps identify biomolecules responsible for capping and stabilization. rroij.comoiccpress.com The presence of peaks related to O-H stretching (around 3200-3550 cm⁻¹) and carboxylic groups (C=O) indicates the role of proteins and other biomolecules from the plant extract in capping the nanoparticles. rroij.com Specifically, peaks at 1414 cm⁻¹ and 1021 cm⁻¹ are attributed to the stretching vibrations of COO⁻, confirming the attachment of proteins to the nanoparticles. rroij.comscite.ai The use of capping agents can also influence the stretching vibrations of the Hg-O bond, often causing a decrease in their frequency.

Sample TypeHg-O Asymmetric Stretching Mode (cm⁻¹)Hg-O Symmetric Stretching Mode (cm⁻¹)Capping Agent Related Peaks (cm⁻¹)
Pure Bulk HgO~600 researchgate.netscite.ai470 - 484 researchgate.netscite.aiN/A
HgO Nanoparticles650 researchgate.netrroij.com471 researchgate.netN/A
N-HgO Nanocrystals588.31 researchgate.net475.47 researchgate.netN/A
Carbonate-incorporated HgO618 researchgate.net476 researchgate.netN/A
Synthetic Mercury Jarosite618, 490, 465 mdpi.comN/AN/A
Plant Protein-Capped HgO Nanoparticles650 rroij.comscite.aiN/A3200-3550 (O-H), 1730 (C=O), 1414 & 1021 (COO⁻) rroij.comscite.ai

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy offers complementary information to FTIR, particularly for identifying vibrational modes in inorganic compounds. spectroscopyonline.com For this compound, Raman spectra show distinct peaks corresponding to the vibrational modes of the Hg-O bond. scite.ai The Raman spectrum of HgO typically displays absorption peaks at 470 cm⁻¹ and 600 cm⁻¹, which are assigned to the vibrational modes of Hg-O. scite.ai This technique is also sensitive to changes in the crystal structure and the presence of impurities. For instance, in studies involving the reaction of Hg₂Cl₂ with HgO, Raman spectroscopy was used to characterize the resulting products. researchgate.net

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy, particularly UV-Visible spectroscopy, is employed to investigate the optical characteristics of this compound, such as its surface plasmon resonance and band gap.

UV-Visible (UV-Vis) Absorption Spectroscopy for Surface Plasmon Resonance and Band Gap Determination

UV-Vis spectroscopy is a key technique for characterizing the optical properties of this compound nanoparticles. The formation of HgO nanoparticles is often confirmed by the appearance of a typical surface plasmon resonance (SPR) absorption peak in the UV-Vis spectrum. oiccpress.comoiccpress.com For green-synthesized HgO nanoparticles, this peak is typically observed between 230-250 nm. rroij.com One study reported a distinct SPR peak at 243 nm for plant protein-coated HgO nanoparticles. oiccpress.comoiccpress.com The position and intensity of the SPR peak can be influenced by the size and shape of the nanoparticles, as well as the surrounding medium.

The optical band gap (Eg) of this compound, a crucial parameter for its application in semiconductor-based devices, can be determined from UV-Vis absorption data using the Tauc plot method. frontiersin.orgdiva-portal.org For HgO nanoparticles, the optical band gap has been measured to be 2.48 eV. oiccpress.com Another study on a mercury-containing hybrid material reported an indirect band gap of 4.33 eV for the solid state. core.ac.uk The band gap value indicates the energy required to excite an electron from the valence band to the conduction band and is a key factor in determining the material's electronic and photocatalytic activity.

Nanoparticle TypeSurface Plasmon Resonance (SPR) Peak (nm)Optical Band Gap (Eg) (eV)
Green-Synthesized HgO Nanoparticles230 - 250 rroij.com2.48 oiccpress.com
Plant Protein-Coated HgO Nanoparticles243 oiccpress.comoiccpress.comN/A
Mercury-Containing Hybrid Material (Solid)N/A4.33 (indirect) core.ac.uk

Thermal Analysis Techniques

Thermal analysis techniques are used to study the effect of heat on this compound, providing information on its thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA) for Decomposition Events and Mass Loss

Thermogravimetric analysis (TGA) measures the change in mass of a substance as a function of temperature. For this compound, TGA is used to determine its decomposition temperature and characterize the mass loss associated with this process. The thermal decomposition of this compound (HgO) typically occurs at around 500°C, where it breaks down into elemental mercury and oxygen gas. quora.comdoubtnut.comnagwa.comwikipedia.orgyoutube.com

In more complex systems, such as synthetic mercury jarosite, TGA reveals multiple mass loss events. mdpi.com For a synthetic mercury jarosite with the formula Hg₀.₄₀(H₃O)₀.₂]Fe₂.₇₁(SO₄)₂.₁₇(OH)₄.₇₉(H₂O)₀.₄₄, four distinct mass loss events were observed at 290°C, 365°C, 543°C, and 665°C. mdpi.com The third event, occurring at 543°C, corresponds to the decomposition of mercury into mercury oxide, while the fourth is related to the transformation of the jarosite to hematite. mdpi.com TGA studies on plant protein-coated HgO nanoparticles also provide evidence for the presence of the capping agent through characteristic weight loss patterns. oiccpress.com

MaterialDecomposition Temperature (°C)Decomposition Products
This compound (HgO)~500 quora.comMercury (Hg), Oxygen (O₂) quora.comdoubtnut.comnagwa.comyoutube.com
Synthetic Mercury Jarosite543 (Hg to HgO) mdpi.comMercury Oxide (HgO) and other species mdpi.com

Mechanistic Studies of Mercuric Oxide Reactivity

Thermal Decomposition Kinetics and Pathways

The thermal decomposition of mercuric oxide (HgO) has been a subject of scientific inquiry, focusing on its kinetics, pathways, and the influence of various factors on the reaction rate. Studies have revealed that the decomposition process is not a simple, single-step event but involves complex mechanisms, including surface reactions and potential autocatalysis.

Mechanistic Models of Decomposition (e.g., Contracting-Envelope)

Research into the thermal decomposition of the orthorhombic form of this compound around 400°C suggests that the reaction kinetics can be interpreted using a contracting-envelope model. rsc.orgresearchgate.net This model posits that the decomposition primarily occurs on the surfaces of the HgO particles. rsc.org As the reaction progresses, a layer of product forms, and the reaction interface moves inward, akin to a contracting envelope or sphere. rsc.org

The decomposition is thought to involve the breakdown of the chain structure of the oxide, one molecule at a time. rsc.org This is supported by activation energies that are significantly less than twice the heat of dissociation, indicating a single-molecule process in the transition state. rsc.org This mechanism for well-crystallized material could ideally lead to a one-dimensional process, particularly in the initial stages. rsc.org Different kinetic models, such as the Prout-Tompkins model for the acceleratory phase and the contracting cylinder model for the decay region, have also been used to describe the decomposition of similar compounds, highlighting the complexity of solid-state decomposition reactions. researchgate.net

Autocatalytic Phenomena in Thermal Dissociation

The role of autocatalysis in the thermal decomposition of this compound has been a point of investigation, with some studies suggesting that the products of decomposition can influence the reaction rate. One of the decomposition products, mercury, has been reported to autocatalyze the reaction. rsc.org However, other studies have found that for certain samples, particularly those that have been ground, the maximum reaction rate occurs very early in the decomposition process, which may not align with a typical autocatalytic curve. rsc.org

Stoichiometry of Thermal Decomposition

The thermal decomposition of this compound is a chemically straightforward process where the compound breaks down into its elemental constituents: mercury and oxygen. rsc.orglibretexts.orgck12.org The balanced chemical equation for this reaction is:

2HgO(s) → 2Hg(l) + O₂(g) libretexts.orgck12.orgquora.comvaia.comdoubtnut.com

This equation indicates that for every two moles of solid this compound that decompose, two moles of liquid mercury and one mole of oxygen gas are produced. quora.comvaia.com This stoichiometric relationship is fundamental to quantitative analyses of the reaction, allowing for the calculation of the amounts of products formed from a given mass of this compound. quora.comquora.com The decomposition is an endothermic process, requiring an input of energy, typically in the form of heat, to proceed. libretexts.orgck12.org When heated above 500°C, this compound decomposes, producing toxic mercury fumes and oxygen, the latter of which can increase fire hazards. wikipedia.org

Redox Chemistry and Electrochemical Mechanisms

The redox chemistry of this compound is central to its electrochemical behavior, particularly in aqueous systems. The interconversion between mercury's different oxidation states (Hg(0), Hg(I), and Hg(II)) is governed by electron transfer processes that can be harnessed in electrochemical cells or can occur through photochemical reactions.

Oxidation-Reduction Cycles in Aqueous Electrochemical Systems

In aqueous electrochemical systems, this compound can participate in oxidation-reduction cycles. The electrochemical behavior of mercury species is complex and can be highly dependent on the composition of the electrolyte solution. mdpi.com For instance, the redox process of Hg²⁺ can occur in a single two-electron step or in two distinct one-electron steps, involving the intermediate Hg₂²⁺ (often represented as Hg¹⁺). mdpi.com

Cyclic voltammetry studies have been employed to investigate the redox reactions of mercury compounds. researchgate.net These studies provide insights into the oxidation and reduction potentials, electron transfer kinetics, and the stability of different mercury species in solution. researchgate.net The electrochemical window of an aqueous solution, defined by the potentials at which water is oxidized or reduced, sets the boundaries for the stable existence of different mercury oxidation states. researchgate.net The reduction of Hg(II) species can be influenced by various factors, including pH and the presence of other ions in the solution. mdpi.com

Mechanistic Role of Intermediates in Redox Reactions

In photochemical redox reactions, mercury species can be reduced by photoproduced intermediates. researchgate.netumich.edu For instance, dissolved organic matter in natural waters can absorb light and generate reactive species that subsequently reduce Hg(II). researchgate.netumich.edu Similarly, in certain chemical oxidations, the reaction proceeds through radical intermediates. cdnsciencepub.com The nature of the ligands complexed to the mercury ion can also significantly influence the redox mechanism, affecting the stability of different oxidation states and the pathways for electron transfer. nih.govresearchgate.net Understanding the role of these intermediates is essential for predicting the fate and transport of mercury in various environmental and chemical systems.

Reactions with Specific Reducing Agents

This compound (HgO) exhibits strong oxidizing properties and reacts energetically with various reducing agents. These reactions often result in the reduction of mercury(II) to elemental mercury or mercury(I) compounds, and can be highly exothermic, sometimes leading to explosive conditions.

Hydrazine (B178648) Hydrate (B1144303): The reaction between this compound and hydrazine hydrate is notably violent. Dropping hydrazine hydrate onto this compound can cause an explosion. noaa.govalphachem.com.au In a more controlled setting, such as in an alcoholic solution, the reaction proceeds with the evolution of nitrogen gas. acs.org The primary reaction is the complete oxidation of hydrazine, though under certain conditions, side reactions can produce ammonia (B1221849) and hydronitric acid. acs.org

Hydrogen Peroxide: this compound reacts violently with hydrogen peroxide. nj.govitcilo.org This reaction can be explosive and is characterized by the decomposition of the hydrogen peroxide, a process catalyzed by the metal oxide. noaa.gov

Hypophosphorous Acid: The reduction of this compound by hypophosphorous acid is explosive, leading to the formation of elemental mercury. noaa.govnih.gov

Sodium Borohydride (B1222165): In the context of organic synthesis, particularly in oxymercuration-demercuration reactions, the organomercury intermediate is treated with sodium borohydride (NaBH₄) to replace the mercury-containing group with a hydrogen atom. masterorganicchemistry.comjove.comwikipedia.org This demercuration step proceeds via a reductive elimination, effectively breaking the carbon-mercury bond. wikipedia.orgyoutube.com

Other Reducing Agents: this compound also reacts violently with other reducing agents such as phospham, sodium-potassium alloy, and sulfur. alphachem.com.autechnopharmchem.com Mixtures with phosphorus or sulfur can explode upon impact or friction. noaa.gov

Interactive Table: Reactivity of this compound with Reducing Agents

Reducing AgentObserved ReactivityProducts
Hydrazine HydrateExplosive reaction upon direct contact. noaa.govalphachem.com.auElemental Mercury, Nitrogen Gas, Water, Ammonia, Hydronitric Acid. acs.org
Hydrogen PeroxideViolent, explosive decomposition. nj.govitcilo.orgnoaa.govElemental Mercury, Oxygen, Water.
Hypophosphorous AcidExplosive reduction to elemental mercury. noaa.govnih.govElemental Mercury, Phosphorous Acid.
Sodium BorohydrideReductive elimination in demercuration reactions. masterorganicchemistry.comwikipedia.orgElemental Mercury, corresponding alkane/alcohol. masterorganicchemistry.com

Interactions with Other Inorganic Chemical Species

This compound, being a basic anhydride, readily reacts with strong acids to form the corresponding mercury(II) salts and water. sciencemadness.orgamericanelements.commelscience.com The solubility of this compound in acidic solutions is a key characteristic, facilitating the synthesis of various mercury compounds. nih.govwikipedia.org

HgO + 2 HNO₃ → Hg(NO₃)₂ + H₂O

Sulfuric Acid: Reaction with concentrated sulfuric acid yields mercury(II) sulfate. sciencemadness.orgwikipedia.org This reaction is straightforward and provides a direct route to this important mercury salt. sciencemadness.org The equation for this reaction is:

HgO + H₂SO₄ → HgSO₄ + H₂O

Hydrochloric Acid: this compound reacts with hydrochloric acid. nih.govwikipedia.org However, the product, mercury(II) chloride (HgCl₂), is only moderately soluble in water. pilgaardelements.com The reaction is:

HgO + 2 HCl → HgCl₂ + H₂O

Interactive Table: Reaction of this compound with Strong Acids

AcidProductChemical Equation
Nitric Acid (HNO₃)Mercury(II) Nitrate (B79036)HgO + 2 HNO₃ → Hg(NO₃)₂ + H₂O
Sulfuric Acid (H₂SO₄)Mercury(II) SulfateHgO + H₂SO₄ → HgSO₄ + H₂O
Hydrochloric Acid (HCl)Mercury(II) ChlorideHgO + 2 HCl → HgCl₂ + H₂O

Photochemical Reactivity Research

This compound is sensitive to light and can undergo decomposition upon exposure to ultraviolet (UV) radiation. noaa.govwikipedia.org This photochemical reactivity is an area of active research, particularly in the context of atmospheric mercury cycling and environmental remediation.

Research has shown that mercury is a photosensitizer for the formation of ozone from oxygen, especially when irradiated with 253.7-nm UV light. acs.orgacs.org The ozone produced can then react with elemental mercury to form this compound. acs.orgacs.org This process can lead to the deposition of this compound on surfaces, a phenomenon observed in quartz reactors during experiments. acs.org

Studies have also investigated the photocatalytic properties of this compound itself. It has been demonstrated as a visible-light-responsive photocatalyst for the degradation of organic dyes like rhodamine B. researchgate.net In these processes, the photocatalyst can often be reused multiple times without a significant loss of activity. researchgate.net The efficiency of photocatalytic degradation can be influenced by factors such as the pH of the solution. researchgate.net Furthermore, the photocatalytic oxidation of elemental mercury can be achieved using catalysts like titanium dioxide (TiO₂), where mercury is captured as this compound. acs.org

The photochemical separation of mercury isotopes has also been explored. By using a monoisotopic resonance lamp, specific mercury isotopes can be excited. These excited atoms can then react with water vapor to produce enriched this compound. aip.org

Surface Chemistry and Interfacial Reactions

The surface chemistry of this compound is crucial in understanding its role in various chemical processes, including catalysis and environmental interactions. The surface of this compound can provide active sites for adsorption and reaction.

Studies on the thermal decomposition of this compound show that the reaction often initiates at specific active centers on the crystal surface, leading to an increase in the reactive surface area as the decomposition progresses. researchgate.net This topochemical decomposition highlights the importance of surface structure in the reactivity of the solid.

Interfacial reactions involving this compound have been studied in the context of metal/semiconductor interfaces. For instance, the deposition of metals like indium, platinum, and gold on the anodic oxide of mercury cadmium telluride (which contains oxidized tellurium) can lead to the reduction of the tellurium oxide at the interface. aip.orgaip.org This indicates that the metal overlayer can induce chemical changes in the oxide substrate. The condensation of the metal is thought to break the tellurium-oxygen bonds, initiating the interfacial reactions. aip.org

In atmospheric chemistry, the surface of aerosol particles, which may contain this compound, is a critical location for heterogeneous reactions. researchgate.net The adsorption and desorption of mercury species on these surfaces, followed by diffusion and reaction within the particle, are complex processes that are still under investigation. researchgate.net The chemical interactions at these interfaces play a significant role in the atmospheric transport and fate of mercury.

Computational and Theoretical Chemistry of Mercuric Oxide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of mercuric oxide (HgO) at the atomic level. These computational methods allow for a detailed examination of the electronic structure and its influence on the macroscopic properties of the material.

The solid-state structure of this compound presents significant deviations from its lighter counterparts in Group 12, zinc oxide (ZnO) and cadmium oxide (CdO). ed.ac.uknih.gov While ZnO and CdO typically crystallize in simple hexagonal wurtzite or cubic rock salt structures, HgO adopts unusual chain-like structures, namely the orthorhombic montroydite and hexagonal cinnabar forms under low pressure. nih.govresearchgate.netmcgill.ca

DFT studies have been crucial in demonstrating that these marked structural differences are a direct consequence of relativistic effects. ed.ac.uknih.govresearchgate.net When relativistic effects are neglected in DFT calculations (non-relativistic DFT), the stable low-pressure phase of HgO is predicted to be the rock salt structure, similar to CdO. ed.ac.ukmcgill.ca However, at the non-relativistic level, both the experimentally observed montroydite and cinnabar phases are kinetically unstable and relax into the rock salt structure. ed.ac.uk The inclusion of relativistic effects in the calculations correctly identifies the montroydite and cinnabar structures as the stable low-pressure polymorphs, proving that the very existence of these phases is a relativistic phenomenon. ed.ac.uk

Relativistic effects significantly influence the lattice parameters. For instance, calculations show a huge relativistic contraction of 0.434 Å in the intrachain Hg-O distances. mcgill.ca At higher pressures, around 13.5-25 GPa, both theory and experiments confirm a transition to a tetragonal phase (space group I4/mmm), which is a distortion of the rock salt structure. ed.ac.ukresearchgate.net A further transition to a metallic rock salt structure is predicted to occur at approximately 26-31.5 GPa. researchgate.net

Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for Orthorhombic HgO (Montroydite)
ParameterExperimental Values (Å)Relativistic DFT Calculation (Å)
a6.6126.747
b5.5205.779
c3.5213.697

This table compares the experimentally measured lattice constants of the montroydite structure of this compound with those obtained from relativistic Density Functional Theory calculations, showing good agreement. ed.ac.ukmcgill.ca

DFT calculations reveal that relativistic effects have a profound impact on the cohesive energy and electronic structure of HgO. Relativistic calculations show a significant reduction in the cohesive energy by approximately 2.2 eV per HgO unit compared to non-relativistic calculations. ed.ac.uknih.govresearchgate.net This relativistic destabilization of the lattice is substantial and also leads to a decrease in the crystal's density by about 14% due to the change in crystal symmetry from the dense rock salt structure to the more open montroydite or cinnabar structures. ed.ac.uknih.govmcgill.ca

The electronic structure is also heavily influenced. Band structure and density of states calculations indicate large changes due to relativity. ed.ac.ukresearchgate.net Non-relativistic calculations incorrectly predict HgO in the rock salt structure to be a half-metal with negative indirect band gaps. ed.ac.ukmcgill.ca In contrast, scalar relativistic DFT calculations correctly predict HgO to be an indirect semiconductor. mcgill.ca It has been argued that the characteristic yellow to red color of HgO is itself a relativistic effect, stemming from these alterations to the electronic band structure. ed.ac.uknih.gov

Table 2: Effect of Relativity on Cohesive Energy and Structure of HgO
Calculation TypePredicted Low-Pressure StructureCohesive Energy (eV)Key Finding
Relativistic DFTMontroydite / Cinnabar~4.00Matches experimental observation
Non-Relativistic DFTRock Salt6.20Disagrees with experiment; 2.2 eV larger

This table summarizes the dramatic differences in predicted stable structure and cohesive energy for this compound when using relativistic versus non-relativistic DFT, highlighting the crucial role of relativity. ed.ac.ukmcgill.ca

Molecular Dynamics and Monte Carlo Simulations

While DFT is powerful for static properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior and statistical mechanics of systems.

MD simulations have been used to investigate the kinetic behavior of oxide-based systems, such as the dynamics of vacancies, which can be extended to understand atomic-scale mechanisms and material changes in oxides like HgO. researchgate.net General-purpose open-source codes for discrete particle simulations, which can model the motion of particles under various forces, are available and can be adapted for such studies. mercurydpm.org

Monte Carlo simulations have been specifically applied to this compound, particularly in the context of materials science. For example, the MCNP code, an MC-based tool, has been used to simulate and estimate the gamma-ray and neutron attenuation properties of nano-mercuric oxide dispersed in nano-bentonite composites. ijsr.net These simulations calculate shielding parameters like the mass attenuation coefficient and effective atomic number, finding good agreement with experimental results and showing that higher concentrations of HgO improve shielding properties. ijsr.net MC simulations are also a general method used to investigate microscopic surface structures during the chemical reduction of transition metal oxides. repec.org

Theoretical Studies on Mercury Species Hydration and Solvation

Understanding the interaction of mercury species with water is critical for environmental and biological chemistry. Theoretical studies have investigated the hydration and solvation of various mercury compounds, including those related to this compound's aqueous chemistry. nsf.govgeoscienceworld.orgrug.nl

Computational studies on the monohydration of oxygenated mercury compounds (e.g., BrHgO, HgOH) have been performed using DFT and coupled-cluster methods to determine the structures and thermodynamic properties of the hydrated complexes. nsf.gov These studies calculate standard enthalpies and Gibbs free energies of hydration, providing insight into the stability of these species in the atmosphere. nsf.gov

For the solvation of the mercuric ion (Hg²⁺) in bulk water, theoretical approaches combine "supermolecule" calculations, where a few water molecules are explicitly treated quantum mechanically, with polarizable continuum models that simulate the rest of the solvent. geoscienceworld.orgacs.org Recent studies exploring the potential energy surface of [Hg(H₂O)₁₋₆]²⁺ clusters have found that the interaction between Hg²⁺ and water is significantly influenced by relativistic orbital effects. rug.nl These calculations reveal that Hg²⁺ coordination is more favorable than water hydrolysis under standard conditions and that hydrolysis requires a minimum of three water molecules. rug.nl Such computational models are essential for accurately predicting the formation constants of mercury complexes in aqueous solutions. geoscienceworld.orgacs.org

First-Principles Solid-State Methods for Related Mercury Compounds

First-principles, or ab initio, methods, which are based on quantum mechanics without reliance on empirical parameters, are widely used to study mercury-containing solids related to HgO. These methods provide fundamental insights into the structural, electronic, and thermodynamic properties of these materials.

For instance, first-principles calculations have been used to study the energetics of different phases of elemental mercury, explaining its unusual phase behavior compared to other metals. duke.edu Similarly, DFT-based first-principles studies have investigated mercury chalcogenides like mercury sulfide (B99878) (HgS), mercury selenide (B1212193) (HgSe), and mercury telluride (HgTe). researchgate.net These studies determine equilibrium structural properties, mechanical properties, and band structures, explaining why HgS is a semiconductor while HgSe and HgTe are semi-metallic. researchgate.net

The application of high pressure can induce novel chemical behaviors, and first-principles calculations are key to predicting these changes. Theoretical studies on mercury-fluorine compounds under high pressure have shown that Hg can be oxidized to +3 and +4 states, forming thermodynamically stable compounds like HgF₃ and HgF₄. nih.gov In these high-pressure phases, Hg transfers charge from its d-orbitals, behaving like a true transition metal, a property not typically observed under ambient conditions. nih.gov These methods provide a powerful predictive tool for exploring the chemistry of mercury compounds under extreme conditions.

Application of Computational Chemistry in Mechanistic Elucidation of Mercury Transformations

Computational chemistry is a powerful tool for elucidating the complex mechanisms of mercury transformations, which is vital for developing environmental remediation technologies. tyut.edu.cnrsc.org Theoretical studies, primarily using DFT, help to understand reaction pathways, adsorption phenomena, and oxidation states that are often difficult to probe experimentally. tyut.edu.cnresearchgate.net

One major application is in understanding the adsorption and oxidation of elemental mercury (Hg⁰) on various surfaces, a key process in controlling mercury emissions from sources like coal combustion. tyut.edu.cnrsc.org DFT calculations have been used to explore the mechanisms of mercury adsorption on materials such as activated carbon, metals, and metal oxides. tyut.edu.cnresearchgate.net For example, studies on O₂/NO-codoped porous carbon have used DFT to show that pre-adsorbed NO₂ and O₃ groups can directly react with mercury to form HgO on the surface, enhancing capture efficiency. acs.orgnih.gov

Furthermore, computational chemistry helps resolve reaction mechanisms in biological systems. Quantum chemical calculations have been applied to elucidate the key steps in the detoxification of highly toxic organomercuric compounds by bacterial enzymes. berscience.org By modeling the reaction pathways, researchers can identify the critical components of the enzyme responsible for the transformation, providing a basis for designing improved bioremediation strategies. berscience.org These computational approaches provide fundamental insights that can guide the design and modification of materials and processes for more effective mercury control. tyut.edu.cnrsc.org

Applications in Advanced Inorganic Materials Research

Catalytic Systems and Mechanisms

Mercuric oxide's ability to participate in oxidation-reduction reactions makes it a relevant material in the study and development of catalytic systems.

This compound serves as a catalyst in various organic chemical processes, primarily those involving oxidation. pandoraindia.com Its catalytic activity is often attributed to its ability to decompose upon heating, releasing oxygen and metallic mercury, thereby facilitating oxidation reactions. pandoraindia.com This property makes it an effective source of oxygen in specific chemical syntheses. pandoraindia.com

In the context of environmental catalysis, research has focused on the oxidation of elemental mercury (Hg⁰) to more easily captured oxidized forms, a critical process in controlling mercury emissions from sources like coal-fired power plants. While not always the primary catalyst itself, the mechanisms studied in these systems provide insight into mercury-related oxidation. For instance, in selective catalytic reduction (SCR) systems used for NOx control, the oxidation of elemental mercury to mercuric chloride (HgCl₂) is a desired side reaction. uab.edu The mechanisms governing this type of heterogeneous catalysis are complex and can include:

Mars-Maessen Mechanism: This mechanism involves the reaction of chemisorbed mercury, in a form such as this compound (HgO) on the catalyst surface, with gaseous hydrogen chloride (HCl) to produce mercuric chloride (HgCl₂). acs.org

Deacon Mechanism: In this pathway, gaseous HCl is first oxidized to form gaseous chlorine (Cl₂), which then reacts with gaseous elemental mercury to form mercuric chloride. acs.org

Eley-Rideal and Langmuir-Hinshelwood Mechanisms: These mechanisms involve reactions between gaseous or adsorbed mercury and adsorbed chlorine radicals on the catalyst surface. acs.org

While these mechanisms are described for catalysts like copper-based oxides, they illustrate the fundamental pathways by which mercury compounds can be involved in catalytic oxidation. acs.org this compound itself is also used as a reagent and catalyst in specific organic reactions, such as in the synthesis of certain polymers. nih.gov

Precursor Chemistry for Inorganic Compounds

This compound is a fundamental starting material, or precursor, for the synthesis of a wide range of other mercury-containing inorganic and organometallic compounds.

This compound is a common intermediate for the production of various mercury(II) salts. nih.govmacsenlab.com The synthesis is typically achieved through a straightforward acid-base reaction where the oxide is treated with the corresponding acid. nih.gov For example, mercuric acetate (B1210297) [Hg(CH₃COO)₂] is produced by reacting this compound with acetic acid. macsenlab.com

This role as a precursor extends to the synthesis of organomercurial compounds. nih.govmacsenlab.com Mercuric acetate, derived from this compound, is a key reagent in many organomercury syntheses. macsenlab.comiarc.fr Mercuric chloride, which can also be produced from this compound, is another important intermediate for creating organomercury compounds. nih.gov

Table 1: Synthesis of Mercury Compounds from this compound

Target Compound Reactant Basic Reaction
Mercuric Acetate Acetic Acid HgO + 2 CH₃COOH → Hg(CH₃COO)₂ + H₂O

This table illustrates the general reaction pathway for producing mercury salts from this compound.

This compound is a critical precursor for synthesizing mercury-based cuprate (B13416276) high-temperature superconductors, which exhibit some of the highest known superconducting transition temperatures (Tc). diva-portal.orgiaea.org The general formula for this family of materials is HgBa₂Caₙ₋₁CuₙO₂ₙ₊₂₊δ, with the n=3 member (Hg-1223) having a Tc of 135 K at ambient pressure. diva-portal.orgiaea.org

The synthesis is typically performed using a solid-state reaction involving the red form of this compound and a precursor material, such as Ba-Ca-Cu-O. diva-portal.orgiaea.org A significant challenge in this process is the low thermal stability of HgO, which decomposes into elemental mercury and oxygen at temperatures around 500°C, well below the reaction temperatures of approximately 800-950°C required for the formation of the superconductor phase. diva-portal.orggoogle.com

To overcome this, two primary methods are employed:

Sealed Quartz Tube Method: Stoichiometric amounts of HgO and the precursor powder are sealed in an evacuated, thick-walled quartz tube. diva-portal.orgcern.ch This containment prevents the loss of volatile mercury vapor, allowing it to react with the other components at high temperatures. google.comcern.ch

High-Pressure Synthesis: This technique uses high pressures (several GPa) and high temperatures to prevent the decomposition of HgO and facilitate the solid-state reaction. esrf.fr In-situ studies using synchrotron diffraction have shown that this method allows for direct formation of the superconducting phase from the oxide mixture. esrf.fr

In these syntheses, this compound serves as the essential source of the HgOδ layer that is a fundamental part of the layered crystal structure of these superconductors. google.com

Materials for Electrochemical Devices

This compound's electrochemical properties have made it a key component in the research and development of specific types of batteries.

This compound is the primary cathode material in non-rechargeable mercury batteries, also known as Ruben-Mallory cells. wikipedia.orgscribd.com These batteries are noted for their long shelf life (up to 10 years) and an exceptionally stable voltage output during discharge. wikipedia.orgpressbooks.pub The cathode is constructed from a compressed mixture of pure this compound (HgO) and a conductive agent, typically graphite (B72142), as HgO itself is a poor electrical conductor. wikipedia.orgresearchgate.net The graphite helps to prevent the reduced mercury from forming large droplets. wikipedia.org

The half-reaction occurring at the this compound cathode is: HgO + H₂O + 2e⁻ → Hg + 2OH⁻ wikipedia.org

The electrolyte used is typically an alkaline solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). scribd.compressbooks.pub Cells using a potassium hydroxide electrolyte deliver a constant voltage at higher currents, making them suitable for applications like cameras with flashes. scribd.comchemeurope.com Sodium hydroxide cells provide a constant voltage at lower discharge currents, which was ideal for devices such as electronic watches and hearing aids. scribd.comchemeurope.com

A variation of this technology is the mercury-cadmium battery, which uses a cadmium anode instead of zinc. These cells have a lower terminal voltage (around 0.9 volts) but offer an extended operational temperature range. wikipedia.org

Table 2: Characteristics of this compound Cathodes in Mercury Batteries

Characteristic Description Reference(s)
Cathode Composition This compound (HgO) mixed with graphite. wikipedia.orgresearchgate.net
Anode Material Zinc (Zn) or Cadmium (Cd). wikipedia.org
Electrolyte Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH). scribd.comchemeurope.com
Nominal Voltage (Zn anode) 1.35 V (very stable). wikipedia.org
Discharge Profile Extremely flat discharge curve until the end of life. wikipedia.orgchemeurope.com

| Key Advantage | Long shelf life and constant voltage output. | wikipedia.orgpressbooks.pub |

This table summarizes the key features of this compound as a cathode material in battery research.

Nanomaterial Applications

This compound nanomaterials are emerging as a subject of research interest in the development of third-generation photovoltaic cells, particularly those based on metal oxide semiconductors. The unique electronic and optical properties of HgO at the nanoscale suggest its potential for application in solar energy conversion. oiccpress.com Metal oxide nanomaterials are valued in photovoltaics for their tunable band gaps, high conductivity, and transparency, which are critical for efficient light harvesting and charge transport. acs.org

Research into the synthesis of this compound nanoparticles has demonstrated methods to produce materials with properties suitable for photovoltaic applications. For instance, a green synthesis method using flower extracts of Callistemon viminalis has been shown to produce protein-coated HgO nanoparticles with an average particle size of 2 to 4 nm. oiccpress.com The optical band gap of these nanoparticles was determined to be 2.48 eV. oiccpress.com This property is significant because the band gap of a semiconductor dictates the portion of the solar spectrum it can absorb to generate electron-hole pairs. oiccpress.com The measured band gap for these HgO nanoparticles indicates their potential for use in metal oxide semiconductor-based photovoltaic cells. oiccpress.com

Other synthesis techniques, such as hydrothermal methods and solid-state thermal decomposition, have also been employed to create HgO nanostructures. researchgate.netresearchgate.net A simple thermal decomposition of mercury(II) acetate nanostructures has been used to produce pure orthorhombic HgO nanoparticles. researchgate.net These synthesis routes are being explored to control the size, shape, and crystalline structure of the nanoparticles, which in turn influences their electronic and optical characteristics. While the development of commercially viable solar cells based on this compound is still in the research phase, the synthesis and characterization of HgO nanomaterials represent a foundational step in exploring their suitability for next-generation photovoltaic devices.

Environmental Chemical Remediation Research

This compound is a key compound in the context of mercury stabilization in contaminated wastes. Stabilization/solidification (S/S) is a common remediation strategy for treating mercury-laden materials, aiming to convert the mercury into a more stable and less leachable form. In many S/S processes, particularly those involving cementitious binders in alkaline conditions, mercuric ions (Hg²⁺) react to form this compound. researchgate.netuni-muenchen.de

For example, in processes using ladle furnace (LF) slag, a cementitious matrix is formed. The highly alkaline environment of this system is conducive to the formation of this compound from mercury nitrate (B79036) present in the waste. uni-muenchen.de X-ray diffraction analysis of autoclaved, mercury-doped LF slag samples shows that mercury precipitates primarily in the form of this compound (HgO). researchgate.netuni-muenchen.de In some cases, HgO is formed alongside other stable mercury compounds like cinnabar (HgS), further enhancing the immobilization of the mercury. researchgate.netuni-muenchen.de The formation of this compound is a critical step in chemically binding the mercury within the solid matrix, reducing its mobility and potential for environmental release. uni-muenchen.de

The leaching behavior of this compound is a significant area of research for the remediation of mercury-contaminated soils and wastes. Thiosulfate (B1220275) (S₂O₃²⁻) solutions have been identified as effective lixiviants (leaching agents) for extracting mercury from solid wastes. Current time information in Bangalore, IN.oiccpress.com Research has focused on understanding the efficiency of mercury extraction from pure this compound under various conditions.

Studies have shown that this compound can be rapidly dissolved in thiosulfate solutions. The rate and extent of this dissolution are influenced by several factors, including the concentration of the thiosulfate solution, temperature, and pH. Current time information in Bangalore, IN. For instance, at a low sodium thiosulfate concentration of 0.01 mol/L, the mercury extraction from HgO increases relatively slowly, reaching about 70% after 30 minutes. Current time information in Bangalore, IN. However, increasing the concentration to 0.05 mol/L significantly enhances the dissolution rate, with approximately 95% of the mercury being extracted within just 5 minutes. Current time information in Bangalore, IN. Further increasing the concentration to 0.1 mol/L results in the virtual complete dissolution of HgO in under 5 minutes. Current time information in Bangalore, IN. These findings indicate that thiosulfate leaching is a promising technology for recovering mercury from wastes where it is present as this compound. oiccpress.com

Table 2: Effect of Sodium Thiosulfate Concentration on Mercury Extraction from this compound

Sodium Thiosulfate Concentration (mol/L)Leaching Time (minutes)Mercury Extraction (%)
0.0130~70% Current time information in Bangalore, IN.
0.055~95% Current time information in Bangalore, IN.
0.15~100% Current time information in Bangalore, IN.
Conditions: 0.4 g HgO in 500 mL Na₂S₂O₃ solution at 20 ± 1 °C. Current time information in Bangalore, IN.

This compound species play a role in the complex cycle of atmospheric mercury. Elemental mercury vapor (Hg⁰) can be transported over long distances in the atmosphere. researchgate.netresearchgate.net Chemical transformations in the atmosphere convert this elemental form into oxidized mercury compounds, which are more readily deposited onto land and water surfaces. unime.itresearchgate.netrsc.org

Research suggests that mercuric oxides are involved in these atmospheric transformation pathways. One proposed mechanism involves the photo-oxidation of elemental mercury in the presence of oxygen, particularly under ultraviolet (UVC) irradiation, which can lead to the formation of this compound species. researchgate.net The subsequent photodissociation of these mercuric oxides is believed to be a key process driving the anomalous mass-independent fractionation of mercury isotopes observed in atmospheric samples. researchgate.net This isotopic signature serves as a tracer for understanding the biogeochemical cycling of mercury. researchgate.net

Atmospheric deposition, both dry and wet, is the primary mechanism by which mercury is transferred from the atmosphere to ecosystems. missouristate.edu The oxidized forms of mercury, which can include species related to this compound, are more water-soluble and have a higher deposition velocity than elemental mercury. unime.it Therefore, the formation of this compound and related compounds in the atmosphere is a critical step that influences where and how much mercury is deposited, ultimately affecting its entry into terrestrial and aquatic food webs. researchgate.netmissouristate.edu

Historical Applications in Chemical Metallurgy and Pigments

This compound (HgO), a compound known since ancient times, has played a significant role in the historical development of both chemical metallurgy and pigments. Its distinct chemical properties and vibrant color made it a valuable, albeit hazardous, material in various historical applications.

In Chemical Metallurgy:

The primary historical application of mercury compounds in metallurgy was in the amalgamation process for extracting precious metals like gold and silver from their ores. ucpress.eduscribd.comresearchgate.net This process relies on the ability of mercury to form alloys, known as amalgams, with other metals. researchgate.netwikipedia.org While elemental mercury was more commonly used, this compound could be a source of mercury for these operations. britannica.com

The amalgamation process involved grinding the ore and then mixing it with mercury. The mercury would selectively dissolve the fine particles of gold and silver, forming a dense amalgam. This amalgam was then separated from the ore tailings. The final step involved heating the amalgam to vaporize the mercury, leaving behind the purified precious metals. ucpress.eduwikipedia.org This method was particularly widespread during the gold rushes of the 19th century in places like North America and Australia. ucpress.eduscribd.commininghistory.asn.au

Research findings indicate that this process, while effective for its time, led to significant environmental mercury contamination due to losses during the amalgamation and retorting (heating) stages. ucpress.eduresearchgate.netwikipedia.org

As a Pigment:

This compound was historically used as a pigment, valued for its bright red or orange-red color. pandoraindia.comnih.govmfa.org It exists in two primary forms, a red and a yellow form, with the difference in color being attributable to particle size. nih.govwikipedia.org The red form, sometimes referred to as red precipitate, was used in paints and coatings. pandoraindia.commfa.orgwikipedia.org

Its use as a pigment dates back centuries and was noted for its durability and vibrant hue in artistic and industrial applications. pandoraindia.com For instance, it was used as a colorant for ceramic glazes and in the painting of porcelain. nih.govmfa.org Red this compound was also a component in marine paints, where it served a dual purpose as a pigment and a biocide to inhibit the growth of marine organisms. nih.govmfa.org

However, the most well-known mercury-based red pigment is vermilion, which is chemically mercuric sulfide (B99878) (HgS). metmuseum.orgjustpaint.orgwikipedia.org While distinct from this compound, the historical nomenclature can sometimes be ambiguous. wikipedia.org The use of this compound as a pigment has largely been discontinued (B1498344) due to its toxicity. mfa.orgcaringsunshine.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula HgO
Appearance Red, orange-red, or yellow crystalline powder
Molar Mass 216.59 g/mol
Density 11.14 g/cm³
Melting Point Decomposes at 500 °C (932 °F)
Solubility in water Slightly soluble
Solubility in acids Soluble

Q & A

What synthesis methods yield phase-pure red or yellow mercuric oxide, and how do thermal parameters influence crystalline structure?

[Basic] Red this compound is synthesized by thermally decomposing mercury(II) nitrate at 350–400°C under controlled oxygen, while yellow HgO forms via precipitation from mercury(II) salts in alkaline solutions. Phase purity depends on temperature, cooling rates, and atmospheric composition. Rapid quenching favors metastable yellow HgO, whereas slow cooling in oxygen-rich environments stabilizes the red form .

What safety protocols are essential for handling this compound given its teratogenic and nephrotoxic risks?

[Basic] Critical measures include:

  • Use of negative-pressure fume hoods with HEPA filtration to prevent inhalation .
  • Chemical-resistant gloves (e.g., Silver Shield®) and full-face shields during handling .
  • Storage in amber glass under argon at <25°C to inhibit photolytic decomposition .
  • Weekly biological monitoring of urinary mercury levels for recurrent exposure .

How can researchers experimentally determine the decomposition kinetics of this compound under varying atmospheric conditions?

[Basic] Use thermogravimetric analysis (TGA) coupled with mass spectrometry:

  • Heat samples from 25°C to 600°C at 10°C/min under N₂/O₂ mixtures .
  • Monitor mass loss (theoretical Δm ~15.8% for HgO → Hg + ½O₂).
  • Validate oxygen evolution via gas chromatography .
  • Control humidity (<5% RH) to prevent hydroxide formation .

What methodological challenges arise when comparing in vitro and in vivo toxicity data for this compound?

[Advanced] Key issues and solutions:

  • Discrepancies in GI absorption due to pH-dependent HgO → HgCl₂ conversion: Use isotopically labeled ²⁰²HgO in rodent models with ICP-MS organ analysis .
  • Simulate human absorption barriers with 3D intestinal epithelial models .
  • Speciate mercury in tissues via synchrotron X-ray absorption spectroscopy .

What density functional theory (DFT) parameters optimally model this compound cluster interactions with carbonaceous surfaces?

[Advanced] B3LYP/def2-TZVP with D3 dispersion corrections achieves ±0.15 eV accuracy. For HgO₄ clusters:

  • Model zigzag carbon edges as open-shell systems (UB3LYP) .
  • Validate with HRTEM and XPS binding energy shifts .

How can conflicting kinetic data for atmospheric Hg⁰ oxidation pathways involving HgO precursors be reconciled?

[Advanced] Multi-scale approaches:

  • Quantify temperature-dependent rates (200–500K) using cavity ring-down spectroscopy .
  • Parameterize aerosol surface reactions via AFM-coupled FTIR .
  • Compare 3D-CTM simulations (GEOS-Chem) against MERRA-2 deposition data .

What experimental evidence supports direct GI absorption of HgO without ionic transformation?

[Advanced] Studies show:

  • 12–18% intestinal absorption in rats via ²⁰³HgO gamma counting .
  • EXAFS reveals Hg-O coordination in duodenal tissues, distinct from Hg-S in HgCl₂-exposed controls .
  • Contrast with <5% absorption in Caco-2 models without bile salts .

How does SO₂ pre-adsorption on activated carbon alter HgO cluster binding mechanisms?

[Advanced] SO₂ chemisorption creates -SO₃H groups that:

  • Enhance adhesion via dipole interactions (ΔEₐds = -2.89 eV on zigzag edges) .
  • Facilitate charge transfer (0.32 e⁻ from HgO to carbon) .
  • DRIFTS confirms Hg-O-S vibrational modes at 980 cm⁻¹ .

What electrochemical methods optimize HgO cathode performance in alkaline batteries?

[Advanced] Cyclic voltammetry reveals:

  • Optimal cathode: HgO:MnO₂:graphite = 85:10:5 (w/w), reducing ohmic losses by 40% .
  • Pulse plating at -0.85 V vs Hg/HgO achieves dense HgO deposition (Rₐ = 0.8 μm) .
  • XANES confirms minimal Hg⁰ formation with 0.1M ZnO additives .

What analytical techniques differentiate surface-adsorbed HgO from bulk Hg⁰ in environmental samples?

[Advanced] Use:

  • Temperature-programmed desorption (200–400°C) to capture HgO decomposition .
  • NanoSIMS imaging (50 nm resolution) for HgO-rich domains on soot .
  • Synchrotron µ-XRF mapping with PCA to segregate Hg-O and Hg-S species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.